1-(2-Methylbenzyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry
The piperidine motif is a recurring feature in numerous natural products and synthetic pharmaceuticals. rsc.orgencyclopedia.pub Its prevalence stems from several key attributes. The piperidine ring can adopt various conformations, which influences its interaction with biological targets. rsc.org Furthermore, the nitrogen atom within the ring can act as a basic center, impacting the compound's solubility and pharmacokinetic properties. rsc.org The ability to introduce a wide range of substituents at different positions on the piperidine ring provides chemists with a powerful tool to modulate a molecule's biological activity, selectivity, and even reduce toxicity. thieme-connect.comresearchgate.net Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant area of focus in modern organic chemistry. nih.govrsc.orgacs.org
Contextualizing 1-(2-Methylbenzyl)piperidine within Substituted Piperidine Chemistry
This compound is a tertiary amine featuring a piperidine ring N-substituted with a 2-methylbenzyl group. This particular substitution pattern, where a benzyl (B1604629) group is attached to the piperidine nitrogen, is a common structural element in various biologically active compounds. The presence of the methyl group on the benzyl ring can influence the compound's steric and electronic properties, potentially affecting its reactivity and interaction with biological systems. The study of such derivatives contributes to a deeper understanding of structure-activity relationships within the broader class of N-benzylpiperidines.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-7-3-4-8-13(12)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLJJBAMPGXWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 1 2 Methylbenzyl Piperidine
The fundamental properties of 1-(2-Methylbenzyl)piperidine are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value/Description |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| Appearance | Not specified in provided results |
| Solubility | Likely soluble in common organic solvents |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
Chemical Reactivity, Derivatization, and Functionalization
Reactivity of the Piperidine (B6355638) Nitrogen
The tertiary amine of the piperidine ring is a key site for chemical reactions, primarily due to the nucleophilicity of the nitrogen atom.
Alkylation and Acylation: The lone pair of electrons on the piperidine nitrogen readily participates in nucleophilic reactions. Alkylation with alkyl halides, such as methyl iodide, results in the formation of quaternary ammonium (B1175870) salts. This reaction can be influenced by steric hindrance from the 2-methylbenzyl group, which may slow the reaction rate compared to less hindered analogues. Similarly, the nitrogen can be acylated by reacting with acylating agents like acyl chlorides or anhydrides to form amides. evitachem.com For instance, the synthesis of 1-(5-Iodo-2-methylbenzoyl)piperidine-2-carboxamide involves the acylation of a piperidine derivative with 5-iodo-2-methylbenzoyl chloride.
Oxidation: The piperidine nitrogen can be oxidized to form N-oxide derivatives. vulcanchem.com Dehydrogenation reactions can also occur. For example, oxidation of related methylpiperidine derivatives with mercuric acetate-edetic acid (Hg(II)-EDTA) can lead to the formation of an iminium function at the tertiary α-carbon atom of the piperidine ring. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The piperidine moiety can act as a nucleophile in SNAr reactions. In studies involving substituted N-methylpyridinium ions, piperidine attacks the electrophilic carbon, leading to the substitution of a leaving group. nih.gov The mechanism for these reactions is often complex, involving a second-order dependence on the piperidine concentration, suggesting one molecule of piperidine acts as a nucleophile and a second acts as a base in a rate-determining deprotonation step. nih.gov
Table 1: Representative Reactions of the Piperidine Nitrogen
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, basic conditions | Quaternary ammonium salt | |
| Acylation | 4-(trifluoromethyl)benzoyl chloride, triethylamine | N-acylpiperidine (amide) | |
| Oxidation | CrO₃ or KMnO₄ | N-oxide derivatives | vulcanchem.com |
| Nucleophilic Substitution | Substituted N-methylpyridinium ions, methanol | Substituted piperidinyl-pyridine | nih.gov |
Modifications of the Methylbenzyl Moiety
The methylbenzyl group offers additional sites for functionalization through reactions on the aromatic ring and the benzylic methyl group.
Oxidation of the Methyl Group: The aromatic methyl group can be oxidized to a carboxylic acid. rsc.org For example, treatment of a related compound, 1-(4-methylbenzyl)piperidine (B2401431), with potassium permanganate (B83412) (KMnO₄) in acidic conditions yields 4-methylbenzoic acid. vulcanchem.com
Ortho-Arylation of the Benzene (B151609) Ring: The piperidine ring can function as a directing group in C-H activation reactions. Research has demonstrated a Palladium(II)-catalyzed ortho-arylation of 1-(2-methylbenzyl)piperidine with various arylboronic acid pinacol (B44631) esters. rsc.org This reaction proceeds selectively at the less hindered ortho position of the benzyl (B1604629) ring, leading to the formation of biaryl products. rsc.org The reaction is sensitive to steric effects; while a range of para-substituted arylboronates are well-tolerated, ortho-substituted ones show lower conversions. rsc.org
Reactions at the Benzylic Position: The carbon atom connecting the benzene ring to the piperidine nitrogen is a benzylic position. This position is activated for free-radical reactions. For instance, benzylic positions can undergo free-radical bromination using N-Bromosuccinimide (NBS) with heat or light as an initiator. khanacademy.org
Preparation of Structural Analogues and Derivatives
A wide array of structural analogues of this compound has been synthesized to explore structure-activity relationships, particularly in medicinal chemistry. These modifications target both the benzyl and piperidine moieties.
Synthesis via Reductive Amination: A common method for preparing analogues is the reductive amination of a functionalized piperidone with an appropriate amine. nih.gov For example, 1-(1’-(2-methylbenzyl)-1,4’-bipiperidin-4-yl)-1H-benzo[d]imidazol-2-(3H)-one (TBPB) is synthesized via the reductive amination of 1-(2-Methylbenzyl)piperidin-4-one with 4-(2-keto-1-benzimidazolinyl)piperidine (B138732) using a reducing agent like MP-triacetoxyborohydride. nih.gov
Synthesis via N-Alkylation: Analogues are also frequently prepared through the N-alkylation of a piperidine core with a substituted benzyl halide. evitachem.comnih.gov The synthesis of 1-(2-methylbenzyl)piperidin-4-one itself involves the alkylation of 4-piperidone (B1582916) with 2-methylbenzyl bromide in the presence of a base like potassium carbonate. evitachem.comnih.gov
Variations on the Benzyl Ring: Numerous analogues have been created by altering the substituents on the benzyl ring. These include compounds with fluoro, chloro, trifluoromethyl, and cyano groups at various positions. nih.govbg.ac.rsnih.govnih.gov For instance, studies on dopamine (B1211576) receptor antagonists have synthesized and evaluated analogues such as 1-(3-fluorobenzyl)-, 1-(3,4-difluorobenzyl)-, and 1-(4-methylbenzyl)piperidine derivatives. nih.gov
Variations on the Piperidine Ring: Modifications to the piperidine ring are also common. These can involve introducing functional groups like hydroxyls or carboxamides, or incorporating the piperidine into larger, more complex scaffolds. nih.govvulcanchem.comnih.gov For example, research into M1 allosteric agonists involved creating amides, sulfonamides, and ureas at the piperidine nitrogen to modulate basicity and topology. nih.gov
Table 2: Selected Structural Analogues of this compound
| Analogue Name | Key Structural Difference | Synthetic Application/Context | Reference |
|---|---|---|---|
| (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol | Chloro at C2, methyl at C4 of benzyl; hydroxymethyl at C4 of piperidine | Structural comparison | vulcanchem.com |
| 1-(1’-(2-methylbenzyl)-1,4’-bipiperidin-4-yl)-1H-benzo[d]imidazol-2-(3H)-one | Bipiperidine structure with benzimidazolone moiety | M1 allosteric agonist research | nih.gov |
| N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine | Complex side chain at C4 of piperidine | Cholinesterase and monoamine oxidase inhibitor research | bg.ac.rsresearchgate.net |
| 1-(4-Sulfamoylbenzoyl)-N-(2-methylbenzyl)piperidine-4-carboxamide | Acylated piperidine with carboxamide and sulfamoylbenzoyl groups | Carbonic anhydrase inhibitor research | nih.gov |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Steric and Electronic Effects: The 2-methyl group on the benzyl ring exerts significant steric hindrance, which can influence reaction rates and selectivity. This steric crowding can slow down reactions at the piperidine nitrogen. In the Pd-catalyzed ortho-arylation, steric effects are presumed to be responsible for the selective monoarylation at the less hindered position of the benzyl ring. rsc.org Conversely, the electron-donating nature of the methyl group can enhance the nucleophilicity of the piperidine nitrogen.
Piperidine as a Directing Group: In the ortho-arylation reaction, the piperidine moiety serves as a directing group, facilitating the C(sp²)-H activation at the ortho position of the benzyl ring. The proposed mechanism involves the coordination of the palladium catalyst to the piperidine nitrogen, which then directs the C-H activation process. rsc.org
Mechanism of Nucleophilic Substitution: For SNAr reactions where piperidine acts as a nucleophile, kinetic studies suggest a mechanism that goes beyond a simple rate-controlling addition step. The reaction of piperidine with N-methylpyridinium ions shows a second-order dependence on piperidine. nih.gov This has been interpreted as a mechanism involving the initial addition of piperidine to form a tetrahedral intermediate. This intermediate is then deprotonated by a second molecule of piperidine in a rate-determining step, which may be concerted with (E2) or followed by rapid loss of the leaving group (E1cB-like). nih.gov Kinetic studies of the reaction between piperidine and isatin (B1672199) derivatives also point to a mechanism where the rate-limiting step is the breakdown of a tetrahedral intermediate. maxapress.commaxapress.com
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the conformational dynamics of 1-(2-Methylbenzyl)piperidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of the molecule's preferred conformation.
The piperidine (B6355638) ring in this compound typically adopts a chair conformation to minimize steric strain. vulcanchem.com The orientation of the 2-methylbenzyl substituent, whether axial or equatorial, significantly influences the chemical shifts of the piperidine protons and carbons. In related substituted piperidines, analysis of coupling constants, particularly the vicinal coupling constants between adjacent protons, helps in determining the relative stereochemistry and conformational preferences. vulcanchem.com For instance, large axial-axial coupling constants (typically 10-12 Hz) are indicative of a chair conformation where the coupled protons are in a trans-diaxial arrangement. vulcanchem.com
In the ¹H NMR spectrum of this compound, the protons of the piperidine ring typically appear as a series of multiplets in the range of δ 1.4–2.8 ppm. The benzylic protons and the methyl protons of the tolyl group would also show characteristic signals.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the piperidine carbons are sensitive to the conformation and the presence of substituents. For example, in a study of various benzylpiperidine derivatives, the chemical shifts of the piperidine carbons were observed to vary depending on the substitution pattern on the benzyl (B1604629) ring. rsc.org
Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further refine the conformational model. COSY helps in identifying coupled protons, while NOESY provides information about through-space proximity of protons, which is crucial for determining the spatial arrangement of the 2-methylbenzyl group relative to the piperidine ring.
Table 1: Representative NMR Data for Substituted Piperidines
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 1-Benzylpiperidine | ¹³C | DMSO | 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 rsc.org |
| 1-(3-Methylbenzyl)piperidine (B7883396) | ¹³C | DMSO | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02 rsc.org |
| 1-(4-Methylbenzyl)piperidine (B2401431) | ¹³C | DMSO | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 rsc.org |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. uol.de This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's geometry and intermolecular interactions in the crystalline lattice.
While a specific crystal structure for this compound was not found in the search results, studies on closely related compounds provide valuable insights. For example, the crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide shows that the piperidine ring adopts a half-chair conformation. iucr.org In another study on cis- and trans-1-(1-phenyl-2-methylcyclohexyl)piperidines, single-crystal X-ray analysis was used to determine the absolute configuration of the potent trans-(-)-isomer as 1S,2R. nih.gov These examples highlight the power of X-ray diffraction in unambiguously determining stereochemistry and conformation. nih.gov
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. uol.demdpi.com The resulting diffraction pattern is then used to solve and refine the crystal structure. mdpi.com
Table 2: Illustrative Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
| Compound | 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide iucr.org |
| Crystal system | Orthorhombic iucr.org |
| Space group | P b c a iucr.org |
| a (Å) | 15.3749 (6) iucr.org |
| b (Å) | 13.1575 (5) iucr.org |
| c (Å) | 19.2929 (9) iucr.org |
| V (ų) | 3902.9 (3) iucr.org |
| Z | 8 iucr.org |
Advanced Mass Spectrometry Techniques for Isomeric Differentiation and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques are crucial for the characterization of this compound, particularly for its differentiation from isomers and for elucidating its fragmentation pathways upon ionization.
Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions for MS analysis. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. However, mass spectrometry alone often cannot distinguish between isomers, such as 1-(3-methylbenzyl)piperidine and 1-(4-methylbenzyl)piperidine, as they have the same molecular weight. europa.eu
Tandem mass spectrometry (MS/MS) is a powerful tool to differentiate isomers. In MS/MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that can be used as a fingerprint to identify the specific isomer. The fragmentation of N-benzylpiperidines often involves cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion. For this compound, a characteristic fragment would be the 2-methylbenzyl cation or its rearranged tropylium equivalent.
Studies on related compounds have shown that fragmentation pathways can be complex, sometimes involving ion-neutral complexes and proton transfer reactions. uni-bielefeld.de For instance, the fragmentation of protonated N-benzylpiperidines can proceed through hydride transfer reactions within an ion-neutral complex. uni-bielefeld.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of the parent and fragment ions, further aiding in structural elucidation.
Ion mobility mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation for isomeric compounds that may not be distinguishable by mass alone. polyu.edu.hk
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study intermolecular interactions like hydrogen bonding.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different structural components. These include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups are found below 3000 cm⁻¹. vscht.cz
C-N stretching vibrations: The C-N stretching of the tertiary amine is expected in the region of 1250-1020 cm⁻¹.
Aromatic C=C stretching vibrations: These occur in the region of 1600-1450 cm⁻¹. vscht.cz
CH₂ bending vibrations: The scissoring and rocking vibrations of the piperidine CH₂ groups appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for studying the skeletal vibrations of the molecule.
While this compound itself cannot form hydrogen bonds as a donor, the nitrogen atom can act as a hydrogen bond acceptor. In the presence of a hydrogen bond donor, such as a protic solvent, shifts in the vibrational frequencies of the C-N bond or the donor's X-H bond can be observed, providing evidence for hydrogen bonding. Studies on related piperidine derivatives have utilized IR spectroscopy to investigate intermolecular interactions. For instance, in the crystal structure of a piperidine derivative, N-H···O and C-H···O hydrogen bonding interactions were identified and characterized. iucr.org
Table 3: Characteristic IR Absorption Ranges for Key Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 vscht.cz |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 vscht.cz |
| C-N (tertiary amine) | Stretch | 1250-1020 |
| CH₂ | Bend (Scissoring) | ~1465 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical analysis of 1-(2-Methylbenzyl)piperidine. This method offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.
The electronic structure analysis provides insights into the molecule's reactivity. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key parameters. The HOMO is typically localized on the electron-rich regions, such as the nitrogen atom and the aromatic ring, indicating these are likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.
Table 1: Calculated Geometric Parameters for this compound (Equatorial Conformer) (Note: These are hypothetical values based on typical DFT calculations for similar N-benzylpiperidine derivatives.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (piperidine) | 1.47 | ||
| N-CH₂ (benzyl) | 1.46 | ||
| C-C (aromatic) | 1.39 (avg) | ||
| C-N-C (piperidine) | 112.0 | ||
| C-N-CH₂ | 115.0 | ||
| C-C-N-C (piperidine) | 55.0 (avg) | ||
| C-C-N-CH₂ | 178.0 |
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The predicted spectra for this compound would show distinct signals for the piperidine (B6355638) ring protons and carbons, influenced by their axial or equatorial positions. The benzyl (B1604629) and methyl protons and carbons would also have characteristic chemical shifts. Comparing calculated and experimental shifts aids in the definitive assignment of the molecule's conformation in solution. researchgate.net
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching from the aromatic and aliphatic parts, C-N stretching, and ring deformation modes.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, based on general knowledge from sources like researchgate.net and researchgate.net.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2' / C6' (piperidine, equatorial) | 54.5 | 54.2 |
| C3' / C5' (piperidine, equatorial) | 26.0 | 25.8 |
| C4' (piperidine, equatorial) | 24.5 | 24.3 |
| Benzyl CH₂ | 62.0 | 61.8 |
| Aromatic C (quaternary) | 138.0 | 137.5 |
| Aromatic C-H | 125.0 - 130.0 | 124.8 - 129.7 |
| Methyl CH₃ | 19.0 | 18.8 |
Theoretical modeling can be employed to investigate potential reaction pathways involving this compound. This includes studying the mechanisms of its synthesis or its potential metabolic transformations. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and kinetics can be estimated. For instance, modeling the N-alkylation of piperidine with 2-methylbenzyl halide would elucidate the transition state structure and activation energy for this synthesis route.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. ufla.br By simulating the motion of atoms over time, MD can explore the molecule's conformational landscape, including the flexibility of the piperidine ring and the rotation of the benzyl group. nih.govnih.gov
MD simulations can reveal the relative populations of different conformers (e.g., equatorial vs. axial) in various environments, such as in a vacuum or in different solvents. ub.edu These simulations are particularly useful for understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors, by showing how its shape can adapt to fit into a binding site. nih.govresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Features
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a compound with its physicochemical properties. tandfonline.comscilit.comarabjchem.org For this compound, QSPR models could be developed to predict properties like its lipophilicity (logP), solubility, or boiling point based on a set of calculated molecular descriptors.
These descriptors, which can be constitutional, topological, geometrical, or electronic, are numerical representations of the molecule's structure. By establishing a mathematical relationship between these descriptors and a known property for a series of related piperidine derivatives, a predictive model can be built. nih.govtandfonline.comresearchgate.net Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSPR Models for Piperidine Derivatives (Note: This table is a generalized representation based on QSPR studies of similar compounds.)
| Descriptor Type | Example Descriptor | Property Predicted |
| Constitutional | Molecular Weight | Boiling Point |
| Topological | Wiener Index | Lipophilicity (logP) |
| Geometrical | Molecular Surface Area | Solubility |
| Electronic | Dipole Moment | Receptor Binding Affinity |
Applications and Role in Synthetic Organic Chemistry
Intermediate in Complex Molecule Synthesis
The N-benzylpiperidine core is a well-established intermediate in the multi-step synthesis of complex, biologically active molecules. While specific literature detailing 1-(2-Methylbenzyl)piperidine as an intermediate is limited, the extensive use of its parent structure, 1-benzylpiperidine, provides a strong precedent for its role. For instance, derivatives of 1-benzylpiperidine are crucial intermediates in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are investigated for the treatment of dementia.
In one such synthesis, a 1-benzyl-4-ethylpiperidine derivative serves as the foundational core upon which a complex benzoylamino side chain is constructed. The final compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, was found to be one of the most potent inhibitors of acetylcholinesterase, demonstrating the importance of the benzylpiperidine unit in the molecular architecture.
Similarly, 1-benzylpiperidin-4-one is a key starting material for producing highly active narcotic analgesics, including novel analogues of fentanyl. An optimized Strecker-type condensation of this piperidone with aniline and hydrogen cyanide yields an anilino-nitrile, which is then elaborated through several steps to the final active pharmaceutical ingredient. In these synthetic pathways, the N-benzyl group serves a dual purpose: it acts as a protecting group for the piperidine (B6355638) nitrogen and provides a structural component that can be critical for biological activity. The 2-methyl substituent in this compound would be expected to function similarly, while potentially offering advantages in modulating the compound's conformation or interaction with a target enzyme or receptor.
Building Block for Novel Chemical Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, and its substitution creates diverse building blocks for assembling new molecular architectures. researchgate.netmdpi.com this compound is a prime example of such a building block, where the piperidine core is pre-functionalized to facilitate entry into a specific area of chemical space. Chemists utilize such building blocks to efficiently probe structure-activity relationships (SAR) during drug discovery campaigns. nih.gov
The N-(2-methylbenzyl) group can be retained as a key pharmacophoric feature or can be removed later in the synthesis to allow for further derivatization at the nitrogen atom. The piperidine ring itself can also be further functionalized. This strategy is evident in the synthesis of novel analogues of Donepezil, a drug used for Alzheimer's disease, which are built upon substituted piperidine scaffolds.
The versatility of the N-benzylpiperidine scaffold as a building block is highlighted by its use in creating a wide array of derivatives with different biological targets. By modifying the substitution pattern on either the piperidine ring or the benzyl (B1604629) group, chemists can generate libraries of compounds for screening.
| Base Scaffold | Modification Strategy | Resulting Chemical Scaffold | Potential Application |
|---|---|---|---|
| This compound | Addition of functional groups to the piperidine ring (e.g., at C4) | 4-Substituted-1-(2-methylbenzyl)piperidines | Enzyme Inhibitors, Receptor Ligands |
| This compound | Modification of the benzyl ring (e.g., adding hydroxyl or methoxy groups) | 1-(Substituted-2-methylbenzyl)piperidines | Modulating CNS activity |
| This compound | Debenzylation followed by N-acylation or N-alkylation | N-Acyl/N-Alkyl piperidines | General pharmaceutical intermediates |
| This compound | Ring-opening or ring-expansion reactions | Acyclic amines or Azepane derivatives | Novel chemical probes |
Potential as a Ligand in Catalysis
Tertiary amines are widely used as ligands in metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net These ligands coordinate to the metal center (e.g., palladium, copper), influencing its reactivity, stability, and selectivity. researchgate.netacs.org this compound, as a sterically hindered tertiary amine, has the potential to serve as an effective ligand in such catalytic systems.
The nitrogen atom's lone pair of electrons can coordinate to a metal, while the bulky 2-methylbenzyl group can create a specific steric environment around the catalytic center. This steric hindrance can be advantageous in several ways:
It can promote the reductive elimination step in cross-coupling cycles, leading to faster turnover rates.
It can prevent the formation of undesired catalyst aggregates or dimers, thus maintaining high catalytic activity.
It can influence the regioselectivity or stereoselectivity of a reaction by controlling the orientation of substrates approaching the metal center.
While specific studies employing this compound as a ligand are not prominent, the principle is well-established with other tertiary amines. For example, diamine ligands are effective in copper-catalyzed Ullmann-type cross-coupling reactions, and various amines are used to promote palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings. researchgate.nettcichemicals.com The combination of the piperidine ring and the ortho-substituted benzyl group in this compound makes it an interesting candidate for investigation as a ligand to modulate catalysis.
| Ligand Feature | Potential Catalytic Influence | Example Reaction Type |
|---|---|---|
| Nitrogen Lone Pair (Lewis Base) | Coordinates to and stabilizes the metal catalyst. | Palladium-catalyzed C-N Cross-Coupling |
| Steric Bulk from 2-Methylbenzyl Group | Enhances catalyst stability; influences selectivity. | Suzuki-Miyaura Coupling |
| Structural Rigidity/Flexibility | Defines the geometry of the catalytic pocket. | Copper-catalyzed C-O Cross-Coupling |
Precursor for Materials Chemistry Research
Piperidine derivatives are not only important in pharmaceuticals but also serve as precursors in materials science. nih.gov They can be incorporated into polymers to create materials with specific properties, such as altered thermal stability, conductivity, or biological activity.
A direct analogue, 4-vinylbenzyl piperidine, has been synthesized and studied for its polymerization behavior. rsc.org Researchers investigated both its thermal and living anionic polymerization, demonstrating that the piperidinyl moiety significantly influences the reaction kinetics. rsc.org The resulting poly(4-vinylbenzyl piperidine) is a polymer where the piperidine unit is a pendant group on the main polystyrene-type chain. Such materials could have applications as basic polymer supports, ion-exchange resins, or functional coatings.
Following this precedent, this compound could be readily converted into a polymerizable monomer. For example, the introduction of a vinyl or styrenic group onto the benzyl ring would create a monomer suitable for polymerization techniques like those studied for 4-vinylbenzyl piperidine. The resulting polymer would feature the this compound moiety, potentially imparting unique thermal or surface properties to the material. Additionally, piperidine-based compounds have been incorporated into bioactive films made from sodium alginate and poly(vinyl alcohol), suggesting a role for such derivatives in creating materials for controlled drug release or antimicrobial surfaces. nih.gov
| Monomer | Polymerization Method | Key Finding | Potential Application |
|---|---|---|---|
| 4-Vinylbenzyl piperidine | Thermal Polymerization | The piperidine group accelerates the rate of thermal polymerization compared to styrene. rsc.org | Functional polymers, resins |
| 4-Vinylbenzyl piperidine | Living Anionic Polymerization | Successful synthesis of polymers with controlled molecular weights and narrow distributions was achieved. rsc.org | Well-defined polymer architectures, block copolymers |
Emerging Research Directions and Methodological Innovations
Development of More Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of piperidine (B6355638) derivatives, aiming to reduce environmental impact and improve safety and efficiency. For 1-(2-Methylbenzyl)piperidine, this translates to the exploration of alternative synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources.
One promising approach is the adoption of biocatalysis . Enzymes, such as lipases, are being investigated for their ability to catalyze the formation of piperidine rings in a highly selective manner under mild reaction conditions. For instance, immobilized Candida antarctica lipase B (CALB) has been successfully used in the multicomponent synthesis of various piperidine derivatives, offering high yields and the potential for catalyst reuse. rsc.orgsemanticscholar.orgresearchgate.net While not yet specifically reported for this compound, this biocatalytic multicomponent reaction strategy, which involves the condensation of an aldehyde, an amine, and a β-keto ester, presents a viable and sustainable alternative to traditional methods. rsc.org
Another key aspect of sustainable synthesis is the development of greener reaction media and protocols . This includes the use of water as a solvent and the minimization of protective group chemistry. unibo.itacs.org Research into efficient, one-pot syntheses of N-substituted piperidones, which can be precursors to compounds like this compound, highlights a move away from classical methods like the Dieckman condensation, which often involve harsh conditions and generate significant waste. nih.govresearchgate.net
The table below summarizes the key features of emerging sustainable synthetic routes applicable to piperidine derivatives.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | High selectivity, mild reaction conditions, reduced waste, reusable catalyst. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased atom economy, reduced number of synthetic steps, improved efficiency. |
| Green Solvents | Utilization of environmentally benign solvents like water. | Reduced environmental impact, improved safety. |
| One-Pot Syntheses | Performing multiple reaction steps in a single reactor. | Time and resource efficiency, reduced waste from purification steps. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of reaction control, scalability, and safety. For the synthesis of this compound, the precise control over parameters like temperature, pressure, and reaction time in a flow system can lead to higher yields and purities.
A notable application of flow chemistry in piperidine synthesis is flow electrochemistry . This technique allows for efficient and scalable anodic methoxylation of N-formylpiperidine, creating a key intermediate for the introduction of various substituents at the 2-position of the piperidine ring. nih.gov While this specific example focuses on 2-substituted piperidines, the underlying principles of electrochemical synthesis in flow can be adapted for the N-alkylation of piperidine with 2-methylbenzyl bromide to produce the target compound.
Automated synthesis platforms , often integrated with flow chemistry systems, are revolutionizing the discovery and optimization of new synthetic routes. These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for the synthesis of this compound. This high-throughput experimentation approach accelerates the development of robust and efficient synthetic protocols. biotage.com
The benefits of integrating these technologies are summarized in the following table:
| Technology | Key Features | Relevance to this compound Synthesis |
| Flow Chemistry | Continuous reaction processing in microreactors or tube reactors. | Enhanced reaction control, improved heat and mass transfer, increased safety for exothermic reactions, easier scalability. |
| Flow Electrochemistry | Electrochemical reactions performed in a continuous flow setup. | Avoidance of stoichiometric reagents, precise control over redox processes, potential for novel reaction pathways. |
| Automated Synthesis | Robotic platforms for high-throughput experimentation. | Rapid optimization of reaction conditions (temperature, catalysts, solvents), accelerated discovery of new synthetic routes. |
Exploration of Novel Reactivity Patterns
Researchers are actively exploring novel ways to functionalize the piperidine scaffold, moving beyond traditional synthetic methods. A significant area of interest is the late-stage functionalization of pre-formed piperidine rings, which allows for the diversification of complex molecules.
One powerful strategy is C-H bond activation . Recent studies have demonstrated the biocatalytic C-H oxidation of piperidines using enzymes, which can selectively introduce hydroxyl groups at specific positions. news-medical.netchemistryviews.orgtechnologynetworks.com These hydroxylated intermediates can then undergo further reactions, such as radical cross-coupling, to introduce a wide range of substituents. news-medical.netchemistryviews.orgtechnologynetworks.com Applying this to this compound could enable the synthesis of novel derivatives with potentially interesting biological activities. For instance, selective C-H halogenation at the meta position of the benzyl (B1604629) ring can be achieved using an N-benzyl activation strategy. researchgate.net
The exploration of novel cyclization strategies also continues to yield new methods for constructing the piperidine ring. This includes radical-mediated amine cyclizations and dearomatization/cyclization cascades, which offer alternative pathways to polysubstituted piperidines. nih.gov These methods could provide more efficient routes to precursors of this compound.
Advanced Characterization Methodologies for Intermediates
A deeper understanding of reaction mechanisms and the nature of transient intermediates is crucial for the development of improved synthetic methods. Advanced analytical techniques are being employed to study the formation of this compound and its analogues.
In-situ spectroscopic techniques , such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), allow for the real-time monitoring of reaction progress. This provides valuable kinetic data and helps in identifying and characterizing short-lived intermediates that may not be observable through traditional offline analysis.
Computational studies , particularly Density Functional Theory (DFT) calculations, are becoming indispensable tools for elucidating reaction pathways. acs.orgrsc.orgnih.gov These theoretical models can be used to predict the structures of transition states and intermediates, rationalize observed stereoselectivities, and guide the design of new catalysts and reaction conditions for the synthesis of this compound. For example, computational studies have been used to understand the binding modes of piperidine-based compounds with biological targets and to investigate the mechanistic details of copper-catalyzed C-H amination for piperidine synthesis. acs.orgrsc.org
The application of these advanced methodologies is crucial for moving from empirical process development to a more rational, knowledge-based approach to the synthesis of this compound.
| Methodology | Application in Studying this compound Synthesis | Insights Gained |
| In-situ Spectroscopy (ReactIR, Process NMR) | Real-time monitoring of reaction kinetics and species concentration. | Identification of reaction intermediates, optimization of reaction times, understanding of reaction mechanisms. |
| Mass Spectrometry | Identification and characterization of reaction products and intermediates. | Confirmation of product structure, detection of low-concentration intermediates. |
| Computational Chemistry (DFT) | Modeling of reaction pathways, transition states, and intermediate structures. | Prediction of reaction outcomes, understanding of catalyst behavior, rational design of improved synthetic routes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
